![molecular formula C5H4BrN3O B1519115 5-Bromopyrimidine-2-carboxamide CAS No. 38275-60-4](/img/structure/B1519115.png)
5-Bromopyrimidine-2-carboxamide
Overview
Description
5-Bromopyrimidine-2-carboxamide is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 5-Bromopyrimidine compounds involves using the piperidine carboxylic acids of N Boc 3 as initiation material. The target product is obtained through over-churning, reduction, condensation, substitution, de- tertbutyloxycarbonyl protection, condensation, reduction . Another method involves the use of organolithium reagents .Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring substituted at position 3 by a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound include nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.7±0.1 g/cm3, boiling point of 201.4±13.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C .Scientific Research Applications
1. Antitumor Activity
5-Bromopyrimidine-2-carboxamide derivatives have shown potent antitumor activity. For instance, a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, including 5-bromopyrimidine derivatives, were identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against various tumor cell lines (Lombardo et al., 2004).
2. Inhibitors for Parasitic Protozoa
Compounds based on this compound have been used to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum, showcasing low nanomolar inhibitory potencies against these parasitic protozoa (Zhang et al., 2014).
3. Synthesis of Potent CK2 Inhibitors
The synthesis of this compound derivatives via the Minisci reaction has been reported. These derivatives have been used for the preparation of potent CK2 inhibitors, highlighting their utility in drug development (Regan et al., 2012).
4. In Organic Electronic Applications
5-Bromopyrimidine has been utilized in the synthesis of dithienoquinazoline systems through nucleophilic aromatic substitution and oxidative photocyclization. The resulting compounds show potential in organic electronic applications due to their interesting redox and optical properties (Verbitskiy et al., 2014).
5. Potential Kinase Inhibitors
5-Fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, analogous to this compound, have been synthesized as part of a program aimed at discovering kinase inhibitors. These compounds are biologically active and crucial in anticancer agent development (Wada et al., 2012).
Mechanism of Action
Target of Action
Similar compounds such as indole-2-carboxamides have been found to target the mycobacterial membrane protein large 3 transporter (mmpl3) .
Mode of Action
It’s worth noting that related compounds like indole-2-carboxamides have been found to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Related compounds have been found to affect the function of the mycobacterial membrane protein large 3 transporter (mmpl3), which plays a crucial role in the survival and virulence of mycobacterium tuberculosis .
Pharmacokinetics
The drug-likeness of similar compounds such as indole-2-carboxamides has been assessed to predict their oral bioavailability .
Result of Action
Related compounds have been found to inhibit the growth of mycobacterium tuberculosis .
Action Environment
A study on a radiosensitive drug, 5-bromopyrimidine, found that solvation effects can modify the mechanism and dynamics of the dissociation of the electron and 5-bromopyrimidine system .
Safety and Hazards
Future Directions
Future research directions could involve further exploration of the vibrational resonance and solvation effects on excess electron interaction with 5-Bromopyrimidine-2-carboxamide in solution . Additionally, the development of new pyrimidines as anti-inflammatory agents is a promising area of research .
properties
IUPAC Name |
5-bromopyrimidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANMMCVKKMRRPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652845 | |
Record name | 5-Bromopyrimidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38275-60-4 | |
Record name | 5-Bromopyrimidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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